molecular formula C10H10N2O2 B2720137 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol CAS No. 1603108-27-5

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Cat. No.: B2720137
CAS No.: 1603108-27-5
M. Wt: 190.202
InChI Key: WNSNTPZQRIEUNR-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a compound with a molecular formula of C10H10N2O2 and a molecular weight of 190.2 g/mol It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .

Chemical Reactions Analysis

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNTPZQRIEUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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